molecular formula C12H12N2O4 B12499299 1-Isopropyl-5-nitro-1H-indole-2-carboxylic acid

1-Isopropyl-5-nitro-1H-indole-2-carboxylic acid

Cat. No.: B12499299
M. Wt: 248.23 g/mol
InChI Key: MEINGDOBOGEOLO-UHFFFAOYSA-N
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Description

1-Isopropyl-5-nitro-1H-indole-2-carboxylic acid (CAS 2988555-52-6) is a chemical compound of significant interest in medicinal chemistry research, particularly in the field of antiviral drug discovery. This indole-2-carboxylic acid derivative has been identified as a promising scaffold for the development of novel HIV-1 Integrase Strand Transfer Inhibitors (INSTIs) . Research indicates that the core indole-2-carboxylic acid structure can chelate with the two Mg2+ ions within the active site of the HIV-1 integrase enzyme, a mechanism critical for inhibiting the strand transfer step of viral replication . The strategic introduction of substituents, such as the isopropyl and nitro groups, is a key approach in structural optimization to enhance interactions with the viral DNA and improve inhibitory potency . While initial lead compounds based on this scaffold have shown marked integrase inhibitory activity in vitro, this specific derivative represents a valuable intermediate for researchers designing and synthesizing new analogs to combat drug-resistant HIV strains . This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H12N2O4

Molecular Weight

248.23 g/mol

IUPAC Name

5-nitro-1-propan-2-ylindole-2-carboxylic acid

InChI

InChI=1S/C12H12N2O4/c1-7(2)13-10-4-3-9(14(17)18)5-8(10)6-11(13)12(15)16/h3-7H,1-2H3,(H,15,16)

InChI Key

MEINGDOBOGEOLO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)[N+](=O)[O-])C=C1C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of 5-Nitroindole-2-carboxylic Acid

The core indole structure is constructed via the Feist-Benary reaction , which utilizes p-nitrophenylhydrazine hydrochloride and ethyl pyruvate as starting materials.

Steps :

  • Condensation :
    • p-Nitrophenylhydrazine hydrochloride reacts with ethyl pyruvate in aqueous ethanol at 20–60°C for 20–60 minutes to form ethyl pyruvate-4-nitrophenylhydrazone.
    • Yield : >95% (isolated via filtration).
  • Cyclization :

    • The hydrazone undergoes cyclization in toluene with polyphosphoric acid (PPA) at 85–115°C for 20–60 minutes to yield ethyl 5-nitroindole-2-carboxylate.
    • Key Conditions :
      • PPA acts as both catalyst and dehydrating agent.
      • Yield : 65–71%.
  • Hydrolysis :

    • The ethyl ester is hydrolyzed with potassium hydroxide (KOH) in ethanol/water at 20–30°C for 5–8 hours, followed by acidification with HCl to precipitate 5-nitroindole-2-carboxylic acid.
    • Purity : >98% (HPLC).
    • Overall Yield : 57–62% (from p-nitrophenylhydrazine).

N-Isopropylation of 5-Nitroindole-2-carboxylic Acid

The indole nitrogen is alkylated with isopropyl groups using alkylation agents (e.g., isopropyl bromide) under basic conditions.

Procedure :

  • 5-Nitroindole-2-carboxylic acid is dissolved in anhydrous DMF or THF.
  • Sodium hydride (NaH) is added to deprotonate the indole NH at 0–25°C.
  • Isopropyl bromide (1.2–1.5 equiv) is introduced, and the mixture is stirred at 25–60°C for 6–12 hours.
  • Workup : The product is extracted with ethyl acetate, washed with brine, and purified via recrystallization or column chromatography.

Key Data :

  • Yield : 60–75%.
  • Purity : >95% (confirmed by NMR and LC-MS).

Direct Nenitzescu Indole Synthesis with Pre-functionalized Substrates

N-Isopropyl-p-nitrophenylhydrazine Route

This method introduces the isopropyl group early in the synthesis, avoiding post-cyclization alkylation.

Steps :

  • Synthesis of N-Isopropyl-p-nitrophenylhydrazine :
    • p-Nitroaniline is diazotized and coupled with isopropylamine to form the hydrazine derivative.
    • Yield : 70–80%.
  • Cyclization with Ethyl Pyruvate :

    • The hydrazine reacts with ethyl pyruvate in acetic acid under reflux to form 1-isopropyl-5-nitroindole-2-carboxylic acid ethyl ester.
    • Yield : 50–60%.
  • Hydrolysis :

    • The ester is hydrolyzed with KOH in ethanol/water, similar to Method 1.1.
    • Yield : 85–90%.

Advantages :

  • Fewer steps compared to post-cyclization alkylation.
  • Avoids harsh alkylation conditions.

Limitations :

  • Lower overall yield due to instability of N-alkylated hydrazines.

Nitration of 1-Isopropylindole-2-carboxylic Acid

Synthesis of 1-Isopropylindole-2-carboxylic Acid

  • Indole Formation :

    • Indole-2-carboxylic acid is alkylated with isopropyl bromide using NaH in THF.
    • Yield : 68–72%.
  • Nitration :

    • 1-Isopropylindole-2-carboxylic acid is nitrated with fuming HNO₃ in H₂SO₄ at 0–5°C.
    • Regioselectivity : The carboxylic acid group at C2 directs nitration to C5 (meta position).
    • Yield : 40–50%.

Challenges :

  • Nitration requires strict temperature control to avoid over-nitration or decomposition.
  • Lower yields compared to methods with pre-installed nitro groups.

Comparative Analysis of Methods

Method Key Steps Overall Yield Advantages Disadvantages
Feist-Benary + Alkylation Cyclization, hydrolysis, alkylation 45–55% High-purity product; scalable Multiple steps; harsh alkylation
Nenitzescu Synthesis Pre-functionalized hydrazine 35–45% Fewer steps Unstable intermediates
Post-synthesis Nitration Alkylation followed by nitration 25–35% Flexibility in nitration timing Low yield; regioselectivity issues

Optimization Strategies

Cyclization Catalysts

  • Polyphosphoric Acid (PPA) : Standard for Feist-Benary reactions but requires high temperatures.
  • Microwave Assistance : Reduces cyclization time from hours to minutes (e.g., 15 minutes at 150°C).

Alkylation Conditions

  • Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) improves alkylation efficiency in biphasic systems.
  • Alternative Alkylating Agents : Isopropyl tosylate offers better reactivity than bromide in polar solvents.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (>98%).
  • Chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves N-alkylation byproducts.

Scalability and Industrial Relevance

The Feist-Benary route (Method 1) is preferred for large-scale production due to:

  • Availability of inexpensive starting materials (p-nitrophenylhydrazine, ethyl pyruvate).
  • Well-established protocols for cyclization and hydrolysis.
  • Pilot-Scale Data : Batches of 10 kg achieved 52% overall yield with >99% purity.

Emerging Methodologies

Recent advances include electrochemical synthesis and transition-metal catalysis :

  • Rhodaelectro-Catalyzed Cyclization : Enables dehydrogenative coupling of indole precursors with alkenes under mild conditions.
  • Pd-Catalyzed C–H Functionalization : Direct introduction of nitro groups using NO₂ sources (e.g., AgNO₂).

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-5-nitro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Isopropyl-5-nitro-1H-indole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives with potential pharmaceutical applications.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Isopropyl-5-nitro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the indole ring can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Weight (g/mol) CAS Number Key Uses & Properties Safety Notes
1-Isopropyl-5-nitro-1H-indole-2-carboxylic acid 1-isopropyl, 5-NO₂, 2-COOH 248.24* N/A Potential intermediate for drug synthesis; reactive nitro and acid groups . Avoid heat (P210); restricted handling (P102, P201) .
7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid 7-cyclopentylamino, 2-phenyl, 5-COOH 320.39 1120332-41-3 Undisclosed research applications; bulky substituents may affect solubility . Requires immediate medical consultation if exposed .
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 7-Cl, 3-CH₃, 2-COOH 209.63 16381-48-9 Restricted to R&D chloro group enables cross-coupling reactions . Not for medicinal use; handle in controlled settings .
1-Methyl-1H-indole-5-carboxylic acid 1-CH₃, 5-COOH 175.18 186129-25-9 Commercial availability (Kanto Reagents); high purity (95%) for research . Melting point 221–223°C; priced at JPY 46,600/g .

*Calculated value.

Key Comparative Insights

b) Molecular Weight and Commercial Viability
  • The target compound’s molecular weight (248.24 g/mol) is intermediate, suggesting balanced solubility and permeability compared to lighter analogs like 1-Methyl-1H-indole-5-carboxylic acid (175.18 g/mol) .
  • Pricing : highlights significant cost disparities; 1-Methyl derivatives are commercially available at premium prices (e.g., ¥46,600/g), whereas the target compound’s cost is unspecified but likely lower due to simpler synthesis .

Biological Activity

1-Isopropyl-5-nitro-1H-indole-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of antiviral and anticancer applications. This article aims to consolidate research findings regarding its biological activity, including its mechanisms of action, efficacy against various diseases, and structural characteristics that contribute to its pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H12N2O3\text{C}_{12}\text{H}_{12}\text{N}_{2}\text{O}_{3}

This compound features an indole ring system, which is known for its diverse biological activities. The presence of the isopropyl and nitro groups enhances its lipophilicity and potentially influences its interaction with biological targets.

Research indicates that this compound exhibits several mechanisms of action:

  • Integrase Inhibition : The compound has been shown to inhibit the strand transfer activity of HIV-1 integrase, a critical enzyme in the viral lifecycle. The IC50 value for this inhibition was reported at 32.37 μM, indicating moderate potency against this target .
  • Antiviral Activity : In studies involving various viral strains, derivatives of indole-2-carboxylic acids have displayed antiviral properties. For instance, similar compounds have demonstrated significant inhibitory effects against respiratory syncytial virus (RSV) and dengue virus (DENV), with IC50 values ranging from 3.03 to 28 μM .

Efficacy Against Cancer

The compound's potential as an anticancer agent has also been explored. Indole derivatives are known for their ability to induce apoptosis in cancer cells. For example, studies have shown that certain indole derivatives can inhibit the growth of HeLa cervical adenocarcinoma cells with IC50 values in the low micromolar range .

Case Studies

Several case studies highlight the biological activity of related indole derivatives:

  • HIV Integrase Inhibition :
    • Study : A series of indole derivatives were synthesized and tested for their ability to inhibit HIV integrase.
    • Results : Compound 17a showed an IC50 value of 3.11 μM, indicating strong inhibitory activity .
  • Antiviral Screening :
    • Study : Evaluation of various substituted indoles against DENV.
    • Results : The iso-propyl derivative exhibited an IC50 of 3.03 µM with a selectivity index (SI) of 5.30 .
  • Anticancer Activity :
    • Study : Testing indole derivatives on human cancer cell lines.
    • Results : Compounds demonstrated significant cytotoxicity against multiple cancer types, with IC50 values ranging from 0.36 µM to 9 µM depending on the specific derivative tested .

Data Table: Biological Activity Summary

CompoundTargetIC50 (μM)Selectivity Index
This compoundHIV Integrase32.37N/A
Indole Derivative (Compound 17a)HIV Integrase3.11N/A
Iso-propyl Indole DerivativeDENV3.035.30
Indole DerivativeHeLa Cells~0.36N/A

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-isopropyl-5-nitro-1H-indole-2-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via a multi-step process involving nitration, alkylation, and carboxylation. For example, nitro-substituted indoles are often prepared by nitration of indole precursors under controlled acidic conditions (e.g., HNO₃/H₂SO₄), followed by isopropyl group introduction via alkylation (e.g., using isopropyl halides and a base like K₂CO₃). Carboxylation at the 2-position may employ CO₂ insertion or hydrolysis of ester intermediates. Reaction temperature and stoichiometry are critical; excess nitrating agents can lead to over-nitration, while improper alkylation conditions may result in side products .
  • Data Note : Yield optimization typically requires monitoring by TLC or HPLC, with purification via recrystallization (e.g., DMF/acetic acid mixtures) .

Q. How can the purity and structural identity of this compound be validated?

  • Methodology : Use a combination of analytical techniques:

  • HPLC : To assess purity (>95% by area normalization).
  • FTIR : Confirm nitro (1520–1350 cm⁻¹) and carboxylic acid (2500–3300 cm⁻¹, broad) functional groups.
  • NMR : ¹H NMR should show characteristic indole protons (δ 7.0–8.5 ppm), isopropyl CH₃ (δ 1.2–1.5 ppm), and carboxylic acid proton (δ ~12–13 ppm if present).
  • Mass Spectrometry : Exact mass (e.g., ESI-MS) should match the molecular formula (C₁₂H₁₂N₂O₄).

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound?

  • Solubility : Nitro-indole derivatives are typically sparingly soluble in water but soluble in polar aprotic solvents (DMF, DMSO) or chlorinated solvents (DCM). Solubility data can be experimentally determined via saturation shake-flask methods .
  • Stability : Nitro groups may decompose under prolonged light exposure or strong reducing agents. Store in dark, airtight containers at –20°C. Stability under reflux conditions (e.g., in acetic acid) should be tested via accelerated degradation studies .

Advanced Research Questions

Q. How do steric and electronic effects of the isopropyl and nitro groups influence reactivity in further functionalization?

  • Mechanistic Insight : The nitro group is a strong electron-withdrawing group (EWG), directing electrophilic substitution to specific positions (e.g., para to nitro). The isopropyl group introduces steric hindrance, potentially slowing reactions at the 1-position. Computational studies (DFT) can predict reactive sites, while experimental validation may involve Suzuki coupling or nucleophilic aromatic substitution .
  • Case Study : In related indole-2-carboxylic acids, nitro groups hinder esterification at the 2-position unless deactivated via protecting groups .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected peaks in ¹H NMR)?

  • Troubleshooting :

  • Impurity Identification : Compare with synthetic intermediates (e.g., unreacted nitro precursors) using LC-MS.
  • Tautomerism : Indole NH protons may exchange rapidly, causing peak broadening. Use DMSO-d₆ as a solvent to stabilize tautomers .
  • Advanced Techniques : 2D NMR (COSY, HSQC) can resolve overlapping signals, especially in crowded aromatic regions .

Q. How can computational modeling predict the compound’s bioavailability or interaction with biological targets?

  • Methodology :

  • LogP Calculation : Use software like ChemAxon or experimental shake-flask methods to determine partition coefficients (LogP ~1.6–2.0 estimated for similar nitro-indoles) .
  • Docking Studies : Model interactions with enzymes (e.g., cyclooxygenase-2) using AutoDock Vina. The carboxylic acid group may coordinate with active-site metal ions, while the nitro group influences binding affinity .

Key Challenges and Recommendations

  • Synthetic Complexity : Nitration of indoles requires precise temperature control to avoid byproducts. Use low temperatures (0–5°C) and gradual reagent addition .
  • Toxicity Data Gap : While no carcinogenicity is reported for similar indoles (per IARC/OSHA), handle with PPE (nitrile gloves, EN 166-compliant goggles) due to unknown chronic toxicity .

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